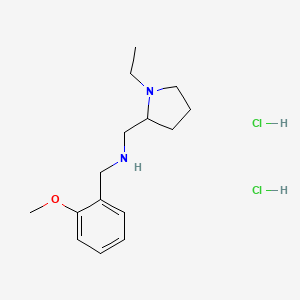![molecular formula C15H14BrClN2O2 B4239941 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide](/img/structure/B4239941.png)
2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide
Overview
Description
2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide, also known as BAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the amide class of organic compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a reduction in its activity.
Biochemical and Physiological Effects:
2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on enzyme activity, 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide has also been shown to have anti-inflammatory and analgesic properties. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide in lab experiments is its specificity for certain enzymes. Because 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide only inhibits the activity of certain enzymes, it can be used to study the specific functions of those enzymes without affecting other cellular processes. However, one limitation of using 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide is its potential toxicity. Like many chemical compounds, 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide can be toxic at high concentrations, making it important to use caution when handling this compound in the lab.
Future Directions
There are a number of potential future directions for research involving 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide. One area of interest is the development of new drugs based on the structure of 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide. By modifying the structure of 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide, researchers may be able to create new compounds with improved therapeutic properties. Another area of interest is the development of new methods for synthesizing 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide. By improving the synthesis process, researchers may be able to produce larger quantities of 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide more efficiently, making it more widely available for research purposes. Finally, researchers may continue to study the biochemical and physiological effects of 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide, potentially uncovering new applications for this compound in the treatment of a variety of diseases and conditions.
Scientific Research Applications
2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide has been shown to have a variety of potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the mechanisms of action of certain enzymes and proteins. 2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide has been shown to inhibit the activity of a number of different enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
properties
IUPAC Name |
2-[4-[(4-bromoanilino)methyl]-2-chlorophenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c16-11-2-4-12(5-3-11)19-8-10-1-6-14(13(17)7-10)21-9-15(18)20/h1-7,19H,8-9H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRZMUTVNWSLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC(=C(C=C2)OCC(=O)N)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(4-Bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4239859.png)
![2-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4239882.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4239891.png)
![4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B4239900.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239902.png)

![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B4239907.png)
![{3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4239914.png)
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4239916.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4239931.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4239933.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4239947.png)
